molecular formula C20H22N2O6 B1175067 nickel subselenide CAS No. 12137-13-2

nickel subselenide

Cat. No.: B1175067
CAS No.: 12137-13-2
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Description

Nickel subselenide, particularly the Ni₃Se₂ phase, is an advanced inorganic compound of significant interest in energy conversion and storage research. Its structure, which features metal-metal bonding similar to the mineral heazlewoodite, contributes to its exceptional electrocatalytic properties . As a catalyst for the Oxygen Evolution Reaction (OER), a critical process for renewable energy technologies, this compound demonstrates performance on par with or superior to many transition metal oxide catalysts, achieving a current density of 10 mA cm⁻² at a low overpotential of 290 mV . These electrocatalytic films also exhibit remarkable stability under continuous oxygen evolution for extended periods . Beyond OER, its applications span a broad spectrum of cutting-edge research, including use as a cost-effective counter electrode in dye-sensitized solar cells, where its efficiency can surpass that of noble metals like platinum . Research also explores its utility in high-performance supercapacitors for energy storage, and in areas such as glucose sensing and urea conversion . The material's versatile synthesis allows for various morphologies and phases, making it a adaptable and promising subject for scientific investigation . This product is intended for laboratory research purposes only.

Properties

CAS No.

12137-13-2

Molecular Formula

C20H22N2O6

Synonyms

nickel subselenide

Origin of Product

United States

Synthesis and Fabrication Methodologies for Nickel Subselenide

Solution-Based Approaches to Nickel Subselenide Preparation

Solution-based methods are widely employed for the synthesis of nanomaterials due to their ability to provide homogeneous mixing of precursors and precise control over reaction parameters, leading to products with desired characteristics.

Hydrothermal and Solvothermal Syntheses of this compound

Hydrothermal and solvothermal syntheses are versatile techniques that involve chemical reactions in aqueous or organic solvents, respectively, under elevated temperatures and pressures in a sealed vessel, such as an autoclave. These methods are effective for producing crystalline Ni₃Se₂ with controlled morphologies.

Solvothermal synthesis offers additional control over the product's characteristics through the choice of solvent. One-step solvothermal methods using oleylamine (B85491) as a solvent have been reported for the synthesis of various nickel selenide (B1212193) phases. By adjusting the ratio of nickel to selenium precursors and the reaction temperature, the formation of rhombohedral Ni₃Se₂ can be achieved. For example, using an excess of the nickel source (Ni:Se ratio of 2:1) can facilitate the conversion of hexagonal NiSe to rhombohedral Ni₃Se₂. The intermediate NiSe phase acts as both a reactant and a template, influencing the morphology of the final Ni₃Se₂ product. The choice of solvent mixture, such as oleylamine and octadecene, can also be used to tune the phase transformation and morphology at specific temperatures, for instance, 260°C.

Table 1: Research Findings on Hydrothermal and Solvothermal Synthesis of this compound

MethodNickel SourceSelenium SourceSolventTemperature (°C)Time (h)Key Findings
HydrothermalNickel foamSelenium powderWater/Hydrazine hydrate200Not SpecifiedNiSe acts as an intermediate; low Se dosage favors pure Ni₃Se₂ formation.
SolvothermalNickel chlorideSelenium powderOleylamine260Not SpecifiedExcess Ni (Ni:Se = 2:1) converts hexagonal NiSe to rhombohedral Ni₃Se₂.
SolvothermalNickel chlorideSelenium powderOleylamine/Octadecene260Not SpecifiedSolvent mixture allows for tuning of phase and morphology.

Co-precipitation and Sol-gel Routes for this compound Production

Co-precipitation and sol-gel methods are common wet-chemical techniques for synthesizing multi-component materials with high homogeneity. However, specific literature detailing the synthesis of pure this compound (Ni₃Se₂) via these routes is scarce. The available research primarily focuses on the synthesis of other nickel compounds like nickel sulfides or mixed metal selenides.

The co-precipitation method generally involves the simultaneous precipitation of two or more cations from a solution by adding a precipitating agent. For the synthesis of nickel sulfide (B99878) nanoparticles, a nickel salt solution (e.g., nickel chloride) is treated with a sulfide source (e.g., sodium sulfide) to induce precipitation. In principle, a similar approach could be adapted for this compound by carefully controlling the stoichiometry of nickel and selenide precursors and the precipitation conditions.

The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method is widely used for fabricating metal oxide thin films and nanoparticles. A typical sol-gel synthesis starts with a metal alkoxide or salt precursor, which undergoes hydrolysis and condensation reactions to form a three-dimensional network. While this method is well-established for oxides, its application for the direct synthesis of this compound is not well-documented. It is plausible that a sol-gel derived nickel-containing precursor could be subsequently selenized through a post-synthesis treatment.

Room Temperature and Low-Temperature Solution Phase Techniques for this compound

The synthesis of this compound at or near room temperature presents an energy-efficient alternative to high-temperature methods. However, most solution-phase syntheses of nickel selenides, including Ni₃Se₂, typically require elevated temperatures to facilitate the reaction and crystallization processes.

There are reports of a novel mild route to nanocrystalline selenides at room temperature, suggesting the possibility of such syntheses for a range of metal selenides. For instance, the synthesis of hexagonal nickel selenide nanowire arrays has been achieved through a solution-liquid-solid (SLS) mechanism at low temperatures, where selenium acts as a nonmetal catalyst. While these studies demonstrate the feasibility of low-temperature synthesis for nickel selenides, specific and detailed protocols for the direct synthesis of phase-pure Ni₃Se₂ at room or low temperatures are not extensively reported. The development of such methods would be beneficial for reducing the energy consumption and complexity of the synthesis process.

Solid-State Synthesis Routes for this compound

Solid-state synthesis methods involve reactions between solid reactants at elevated temperatures and are typically used for producing bulk quantities of materials.

High-Temperature Solid-State Reactions for Bulk this compound

High-temperature solid-state reaction is a conventional method for preparing bulk polycrystalline materials. This technique generally involves the direct reaction of elemental powders in a sealed and evacuated quartz ampoule at high temperatures for an extended period. For the synthesis of bulk this compound, stoichiometric amounts of high-purity nickel and selenium powders are thoroughly mixed and sealed under vacuum. The sealed ampoule is then heated in a furnace to a high temperature, allowing the elements to react and form the desired Ni₃Se₂ phase.

The reaction temperature and duration are crucial parameters that need to be carefully controlled to ensure the formation of a single-phase product and to avoid the formation of other nickel selenide phases. The synthesis of bulk Nd₁₋ₓSrₓNiO₂ and Nd₁₋ₓSrₓNiO₃, for example, involves multiple high-temperature annealing steps to achieve the desired phase. A similar approach with carefully optimized temperature profiles would be necessary for the synthesis of bulk Ni₃Se₂. The resulting product is typically a polycrystalline powder or ingot, which can be further processed for various applications.

Mechanical Alloying Techniques for this compound

Mechanical alloying is a solid-state powder processing technique that involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This non-equilibrium process can be used to synthesize a variety of materials, including amorphous phases, supersaturated solid solutions, and intermetallic compounds at room temperature.

For the synthesis of this compound, elemental powders of nickel and selenium are loaded into a milling vial along with grinding media (balls), typically under an inert atmosphere to prevent oxidation. The high-energy collisions between the balls and the powder particles induce a mechanochemical reaction, leading to the formation of nickel selenide phases. The final phase composition of the product is highly dependent on the milling parameters, such as the ball-to-powder weight ratio, milling speed, and milling time.

Studies on the mechanical alloying of Fe-Ni and Cu-Ti-B elemental powder mixtures have shown that the process can lead to the formation of solid solutions and intermetallic phases. In the case of the Ni-Se system, by controlling the stoichiometry of the initial powders and the milling parameters, it is possible to favor the formation of the Ni₃Se₂ phase. The process allows for the synthesis of nanocrystalline powders, which can exhibit different properties compared to their bulk counterparts.

Table 2: Research Findings on Mechanical Alloying for Nickel Selenide Synthesis

PrecursorsBall-to-Powder RatioMilling TimeKey Findings
Elemental Ni and Se powders10:15-30 hFormation of simple body-centered cubic (BCC) and face-centered cubic (FCC) solid solution phases in an AlCoCrFeNiSi system, indicating the feasibility of phase formation through mechanical alloying.
Elemental Ni, Ti, and B powders50:1Not SpecifiedFormation of a Ni(Ti, B) solid solution, demonstrating the ability of mechanical alloying to create solid solutions from elemental powders.

Vapor Phase Deposition Methods for this compound Thin Films

Vapor phase deposition (VPD) encompasses a family of processes where a material is transported in the vapor phase to a substrate, where it condenses to form a solid thin film. These techniques are particularly valuable for applications requiring high-purity, uniform coatings.

Chemical Vapor Deposition (CVD) is a versatile technique for synthesizing nickel selenide thin films through the reaction of volatile precursor compounds on a heated substrate. A significant approach in the CVD of nickel selenides involves the use of single-source precursors, which are molecules that contain both nickel and selenium atoms within their structure. This method offers excellent control over the stoichiometry of the final product.

The deposition temperature is a critical parameter that dictates the resulting phase of the nickel selenide film. By altering the temperature, different stoichiometries such as Ni₀.₈₅Se, NiSe₂, and Ni₃Se₄ can be selectively deposited from the same precursor. For instance, a study utilizing a newly synthesized single-source precursor, {Ni[iPr₂P(S)NP(Se)iPr₂]₂}, demonstrated the ability to deposit nickel selenide films at temperatures of 400°C or 375°C, while higher temperatures led to the formation of nickel phosphide (B1233454) films from the same precursor.

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a variation of CVD where the precursor is dissolved in a solvent and aerosolized before being transported to the heated substrate. This method has been successfully employed to deposit various phases of nickel selenide, including cubic NiSe₂ and monoclinic Ni₃Se₄, by using specific single-molecular precursors. The morphology and phase of the resulting films are influenced by the precursor chemistry and deposition conditions.

Table 1: CVD Parameters for Nickel Selenide Synthesis

Precursor Deposition Temperature (°C) Resulting Phase(s) Reference
{Ni[iPr₂P(S)NP(Se)iPr₂]₂} 400 / 375 Ni₀.₈₅Se

Physical Vapor Deposition (PVD) refers to a set of vacuum deposition techniques where a material is vaporized from a solid or liquid source and then transported as a vapor through a vacuum or low-pressure environment to the substrate, where it condenses. Common PVD methods include sputtering and evaporation. While PVD is a widely used technique for producing a variety of thin films, including metal selenides, specific documented instances of its use for this compound are not as prevalent in the literature as CVD or electrochemical methods.

However, the principles of PVD are applicable to the deposition of this compound. In a sputtering process, a target made of nickel selenide would be bombarded with energetic ions, causing atoms to be ejected and deposited onto a substrate. In evaporation, the source material would be heated in a vacuum until it vaporizes and subsequently condenses on the substrate.

Pulsed Laser Deposition (PLD) is a notable PVD technique that has been successfully used to deposit various complex materials, including selenide thin films. In PLD, a high-power laser is used to ablate a target material, creating a plasma plume that then deposits onto a substrate. This method offers stoichiometric transfer from the target to the film, making it a potentially suitable method for fabricating this compound thin films. The properties of the deposited film can be controlled by parameters such as laser intensity, background gas pressure, and substrate temperature.

Electrochemical Deposition Techniques for this compound

Electrochemical deposition is a versatile and cost-effective method for synthesizing nickel selenide coatings. It involves the reduction of nickel and selenium ions from an electrolyte solution onto a conductive substrate. This technique allows for precise control over film thickness, morphology, and composition by manipulating electrochemical parameters.

Potentiostatic and galvanostatic methods are two primary modes of electrochemical deposition. In potentiostatic deposition, a constant potential is applied to the working electrode, while in the galvanostatic mode, a constant current is maintained.

Potentiostatic deposition has been effectively used to produce Ni₃Se₂ coatings from aqueous acidic solutions containing Ni²⁺ and H₂SeO₃. The applied potential is a crucial factor, with studies showing that the Ni₃Se₂ phase is dominant within a potential range of -0.6 to -1.0 V. The composition and morphology of the deposited films are influenced by the deposition potential and the concentration of the electroactive species in the bath. For instance, Ni₃Se₂ films have been grown on various conductive substrates, and their electrocatalytic properties can be enhanced by annealing after deposition.

Pulsed-potential electrodeposition is an advanced variation where the potential is applied in pulses rather than continuously. This technique provides greater control over the nucleation and growth process, which in turn influences the nanostructure of the deposit. Applying a pulsed potential can lead to different surface morphologies compared to constant voltage deposition, which is beneficial for applications like catalysis.

Galvanostatic deposition, or pulse plating, involves applying current in pulses. This method has been shown to improve the microstructure and functional properties of nickel-based alloy deposits by varying pulse parameters. While less specifically documented for this compound compared to potentiostatic methods, the principles of galvanostatic deposition allow for the control of deposit properties and have been used to create other catalytically active materials like PtNi thin films.

Table 2: Electrochemical Deposition Parameters for Nickel Selenide

Deposition Method Electrolyte Components Applied Potential/Current Resulting Phase Reference
Potentiostatic Ni²⁺, H₂SeO₃ (aqueous acidic) -0.6 to -1.0 V Ni₃Se₂
Potentiostatic Ni-EDTA, Na₂SeO₃ -0.4 to -0.7 V Ni₃Se₂

Electroless deposition, also known as autocatalytic plating, is a chemical process that deposits a metal or alloy coating onto a substrate without the use of an external electrical current. The deposition is achieved through a controlled chemical reduction reaction that is catalyzed by the material being deposited.

This technique is widely used for producing nickel-phosphorus or nickel-boron alloy coatings, which offer excellent uniformity, corrosion resistance, and hardness. A typical electroless nickel plating bath contains a source of nickel ions (e.g., nickel sulfate), a reducing agent (commonly sodium hypophosphite), complexing agents, and stabilizers.

While electroless plating is a well-established industrial process for nickel alloys, its specific application for the direct deposition of nickel selenide or subselenide is not well-documented in scientific literature. The chemistry of the process is tailored to the reduction of nickel ions by specific reducing agents, and incorporating selenium into the autocatalytic process would require significant modification of the bath chemistry. The process relies on the catalytic nature of the deposited surface, and the co-deposition of selenium could potentially interfere with this catalytic activity.

Template-Assisted Synthesis Strategies for Structured this compound

Template-assisted synthesis is a powerful method for creating materials with controlled shapes and dimensions, particularly at the nanoscale. This approach utilizes a pre-existing structure (the template) to direct the growth of the desired material. Both hard and soft templates can be employed.

A prominent example of a hard template is anodized aluminum oxide (AAO). AAO membranes feature highly ordered, parallel nanopore channels and are frequently used to fabricate one-dimensional nanostructures like nanowires and nanotubes. In the case of nickel selenide, AAO templates have been used to synthesize nanotubes. The synthesis typically involves filling the pores of the AAO template with the nickel and selenium precursors and inducing a reaction. Afterward, the template can be selectively removed, leaving behind an array of freestanding nanostructures.

The synthesis can also be guided by the material itself. For example, in a one-step solvothermal method, it has been shown that an intermediate hexagonal NiSe phase can act as both a reactant and a template for the subsequent formation of rhombohedral Ni₃Se₂. This demonstrates a form of self-templating where the initial product directs the morphology of the final product.

Other template strategies, such as using polymer templates for synthesizing nanoparticles or employing sacrificial templates, have also been explored for nickel-based compounds and related materials, indicating the versatility of this approach.

Table 3: Mentioned Compounds

Compound Name Chemical Formula
This compound Ni₃Se₂
Nickel Selenide NiSe
Nickel Diselenide NiSe₂
Nickel Monoselenide NiSe
Nickel Tetraselenide Ni₃Se₄
Nickel Phosphide Ni₂P, Ni₅P₄
Nickel-Copper Selenide Ni-Se-Cu
Platinum-Nickel Alloy PtNi
Zinc-Nickel Alloy Zn-Ni
Nickel-Phosphorus Alloy Ni-P
Nickel-Boron Alloy Ni-B
Nickel Sulfate NiSO₄
Selenious Acid H₂SeO₃
Sodium Selenite (B80905) Na₂SeO₃
Sodium Hypophosphite NaH₂PO₂

Post-Synthetic Modifications and Annealing Treatments for this compound

Post-synthetic modifications and annealing treatments are critical steps in tailoring the physicochemical properties of this compound (Ni₃Se₂). These processes can induce phase transitions, alter crystal structure, and modify surface morphology, thereby enhancing the material's performance in various applications, particularly in electrocatalysis.

Annealing-Induced Phase Transitions

Thermal treatment is a common post-synthetic method used to modify the crystalline structure of Ni₃Se₂. The thermal behavior of this compound has been investigated through differential thermal analysis and high-temperature X-ray diffraction. At lower temperatures, Ni₃Se₂ exists in a rhombohedral crystal structure. Upon heating, it undergoes a phase transition to a face-centered cubic structure at approximately 600°C.

This transition exhibits significant thermal hysteresis. During the cooling process, the face-centered cubic form transforms into a metastable body-centered tetragonal form at around 560°C. This metastable phase then converts to the stable rhombohedral form at a temperature ranging from 510°C to 550°C, with the exact temperature being dependent on the rate of cooling. The stabilization of the metastable tetragonal form can be achieved by partially substituting nickel with cobalt or iron, or by replacing some of the selenium with tellurium.

Summary of Temperature-Induced Phase Transitions in this compound (Ni₃Se₂)

ProcessTemperatureInitial PhaseResulting Phase
Heating~600°CRhombohedralFace-Centered Cubic
Cooling~560°CFace-Centered CubicMetastable Body-Centered Tetragonal
Cooling510°C - 550°CMetastable Body-Centered TetragonalRhombohedral (Stable)

Modifications for Enhanced Electrocatalytic Activity

Post-synthetic treatments are often employed to enhance the electrocatalytic performance of Ni₃Se₂ for reactions such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting.

One approach involves inducing phase conversion through hydrothermal processes. For instance, Ni₃Se₂ nanorod arrays can be partially converted to nickel selenide (NiSe), creating a composite material. This partial phase conversion can lead to enhanced electrical conductivity and the generation of more active sites due to atomic rearrangement during the transformation.

Another strategy is the creation of heterostructures, such as hierarchical Ni₃Se₂/NiSe₂ nanoforests on nickel foam. These complex structures are designed to increase the number of active sites available for electrocatalysis and to facilitate mass transfer. The strong interfacial interaction between Ni₃Se₂ and NiSe₂ can lead to electron redistribution, which is believed to be a key factor in improving electrocatalytic performance. The formation of such heterostructures can be achieved through methods like facile hydrothermal synthesis followed by heat treatment.

Furthermore, annealing electrodeposited Ni₃Se₂ films in an inert atmosphere has been shown to improve their catalytic efficiency. Such treatments can lead to a decrease in the overpotential required for electrochemical reactions and an increase in current density.

Advanced Characterization Techniques and Methodologies for Nickel Subselenide

Crystallographic and Structural Analysis of Nickel Subselenide

Crystallographic and structural analysis techniques are foundational in materials science for determining the atomic arrangement and microstructural features of a compound. For this compound, methods such as X-ray diffraction, electron diffraction, and transmission electron microscopy are employed to establish its phase purity, lattice parameters, and morphology.

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the lattice parameters of materials. When X-rays interact with a crystalline solid, they are diffracted at specific angles determined by the material's crystal structure, a phenomenon described by Bragg's Law. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase.

For nickel selenides, XRD is crucial for confirming the synthesis of the desired phase and assessing its purity. For instance, studies on various nickel chalcogenides, including sulfides and selenides, utilize XRD to identify the crystal structure. The hexagonal phase of Ni₀.₈₅Se, known as sederholmite, has been identified using XRD, with patterns corresponding to the International Centre for Diffraction Data (ICDD) card number 18-0888. Similarly, different phases of nickel sulfide (B99878), such as the sulfur-rich cubic Ni₃S₄ and hexagonal α-NiS, can be distinguished and identified through their unique XRD patterns.

In a detailed study of stoichiometric Ni₃Se₂, single-crystal X-ray diffraction was used for precise structural refinement. This analysis confirmed that Ni₃Se₂ crystallizes in the rhombohedral space group R32. The refinement of the diffraction data provides highly accurate lattice parameters.

Table 1: Crystallographic Data for this compound (Ni₃Se₂) from Single-Crystal XRD

ParameterValue
Crystal SystemRhombohedral
Space GroupR32
a (Å)6.02813 (13)
c (Å)7.24883 (16)
Z (formula units/cell)3
R-value0.020
Data sourced from a single-crystal X-ray diffraction study.

The precision of lattice parameter refinement through XRD is essential for understanding the effects of doping, defects, or strain on the crystal structure, which in turn influences the material's physical and chemical properties.

Transmission Electron Microscopy (TEM) and Electron Diffraction (ED) are powerful techniques for investigating the microstructure of materials at the nanoscale. TEM provides high-resolution images of a material's morphology, particle size, and crystal defects, while ED provides crystallographic information from nano-sized regions.

In the study of this compound and related nanomaterials, TEM is used to visualize the shape and size distribution of nanoparticles. For example, TEM images have been used to characterize nickel selenide (B1212193) nanoparticles, revealing their morphology and structure. These investigations can show whether the synthesized product consists of nanoparticles, nanowires, or other complex structures. High-resolution TEM (HRTEM) can even resolve the atomic lattice fringes of a crystal, providing direct evidence of its crystallinity and orientation.

Selected Area Electron Diffraction (SAED), an ED technique performed in a TEM, produces diffraction patterns from specific regions of the sample. These patterns are analogous to XRD patterns but are obtained from much smaller volumes. SAED patterns are used to determine the crystal structure and phase of individual nanoparticles or crystalline domains within a larger sample. For instance, SAED patterns can confirm the rhombohedral structure of Ni₃S₂ or the hexagonal phase of α-NiS in synthesized nanocrystals. The combination of bright-field imaging, HRTEM, and SAED allows for a comprehensive microstructural characterization of this compound materials.

Neutron diffraction is a uniquely powerful tool for determining the magnetic structure of materials. Unlike X-rays, which are scattered by the electron cloud, neutrons possess a magnetic moment and are scattered by the magnetic moments of atoms in a sample. This interaction allows researchers to determine the arrangement and orientation of atomic magnetic moments in a magnetically ordered material, such as ferromagnetic, antiferromagnetic, or more complex structures.

While specific neutron diffraction studies focused solely on this compound (Ni₃Se₂) are not widely reported in the reviewed literature, the technique's application to related nickel compounds and transition metal alloys demonstrates its capability. For example, neutron powder diffraction has been extensively used to study the magnetic and orbital ordering in nickelates like SmNiO₃ and EuNiO₃. In these materials, neutron diffraction revealed the magnetic structure and its development as a function of temperature. It can distinguish between different magnetic structures and provide quantitative information about the size of the ordered magnetic moments.

Given that many nickel chalcogenides exhibit interesting magnetic properties, neutron diffraction is a critical technique for elucidating the magnetic ordering in this compound. Such studies would be essential to understand its magnetic behavior, including the nature of magnetic phase transitions and the coupling between magnetic and crystallographic structures.

Spectroscopic Investigations of this compound

Spectroscopic techniques probe the energy levels of atoms and molecules to provide information about elemental composition, chemical bonding, and electronic states. For this compound, spectroscopic methods are vital for confirming stoichiometry and understanding the oxidation states of nickel and selenium.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The surface of a sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy of a core electron is characteristic of the element from which it was emitted and is also sensitive to the element's oxidation state and local chemical environment.

In the analysis of this compound, XPS is used to confirm the presence of nickel and selenium and to determine their atomic concentrations on the surface. High-resolution scans of the Ni 2p and Se 3d regions provide detailed information about their chemical states. The Ni 2p spectrum is particularly complex due to multiplet splitting and satellite structures, but these features can be used to distinguish between different oxidation states, such as Ni⁰, Ni²⁺, and Ni³⁺. For example, reference studies on nickel oxides and hydroxides have assigned Ni 2p₃/₂ binding energies of approximately 852.6 eV to metallic Ni⁰, 854.6 eV to Ni²⁺, and 856.1 eV to Ni³⁺.

Studies on nickel sulfoselenide (NiSSe) materials have utilized XPS to record high-resolution spectra of Ni 2p, S 2p, and Se 3d to characterize the material before and after its use in applications like electrocatalysis. Analysis of the Ni 2p region in NiPS₃, a related compound, shows two sets of peaks corresponding to the 2p₃/₂ and 2p₁/₂ spin-orbit components, along with their satellite peaks, which are characteristic of the Ni(II) state. For this compound, XPS can therefore provide crucial confirmation of the expected Ni²⁺ oxidation state.

Table 2: Representative Binding Energies for Nickel Species from XPS

SpeciesNi 2p₃/₂ Binding Energy (eV)
Ni⁰ (metal)~852.6
Ni²⁺~854.6 - 856.2
Ni³⁺~856.1
Binding energies can vary slightly depending on the specific compound and instrument calibration.

Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique used to determine the elemental composition of the top few nanometers of a sample surface. The process involves exciting the sample's surface with a focused electron beam, which causes the ejection of a core electron. An outer shell electron then fills this vacancy, and the excess energy is released through the emission of a second electron, the "Auger" electron. The kinetic energy of the Auger electron is characteristic of the parent element, allowing for elemental identification.

AES offers excellent spatial resolution, with the ability to analyze features on the nanometer scale. This makes it particularly useful for analyzing small particles, identifying surface contaminants, or studying the composition of thin films. When combined with ion sputtering to remove surface layers, AES can perform depth profiling to determine the elemental composition as a function of depth.

For this compound, AES can be employed to:

Verify the surface stoichiometry and check for impurities.

Analyze the elemental distribution across the surface through chemical mapping.

Investigate the composition of surface oxide layers or other contaminants that may form upon exposure to air.

Perform depth profiling of thin films of this compound to check for compositional uniformity and analyze interfaces.

While AES provides less detailed chemical state information compared to XPS, its high spatial resolution makes it a complementary and valuable tool for the comprehensive surface characterization of this compound materials.

Raman Spectroscopy for Vibrational Mode Analysis of this compound

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of materials, providing insights into their crystal structure, phase purity, and chemical bonding. In the study of nickel selenides, Raman spectroscopy can identify specific phases and monitor their transformations under different conditions.

For instance, nickel selenide (NiSe) exhibits characteristic Raman peaks related to its specific vibrational modes. A notable peak observed at approximately 384 cm⁻¹ is attributed to the Se-Se librational and stretching vibrations within the NiSe crystal lattice. The presence and position of such peaks serve as a fingerprint for identifying the NiSe phase.

Furthermore, operando Raman spectroscopy has proven invaluable for studying the dynamic changes in nickel selenide materials during electrochemical processes, such as the oxygen evolution reaction (OER). These studies have revealed that nickel selenide often acts as a pre-catalyst. During the OER, the material undergoes in-situ phase transformations on the surface, converting sequentially into nickel selenite (B80905) and then to nickel selenate, alongside the formation of nickel oxyhydroxide (NiOOH), which is often the true catalytically active species. This ability to monitor structural evolution in real-time is critical for understanding reaction mechanisms and catalyst stability.

A summary of representative Raman peaks for nickel selenide and related compounds is presented below.

Compound/PhaseRaman Peak (cm⁻¹)Assignment
NiSe384Se-Se librational and stretching vibrations
CoSe188Ag mode
CoSe678A1g mode

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding in this compound

Fourier Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by probing the vibrational modes of a material that are infrared-active. It is particularly useful for identifying functional groups and the nature of chemical bonds within a compound.

For nickel selenide, FTIR analysis can confirm the formation of the material and the presence of specific chemical bonds. The characteristic vibrational modes corresponding to Ni-Se complex bonding are typically observed in the far-infrared region of the spectrum, generally between 600 and 900 cm⁻¹. The detection of absorption bands in this region provides direct evidence of the Ni-Se bonds. Some studies have also associated bands at 1389 cm⁻¹, 2854 cm⁻¹, and 2926 cm⁻¹ with NiSe vibrations.

It is common for FTIR spectra of nanomaterials to also exhibit broad absorption bands at higher wavenumbers, such as around 3340-3458 cm⁻¹ and 1630 cm⁻¹. These are typically assigned to the stretching and bending vibrations, respectively, of O-H groups from surface-adsorbed water molecules or residual hydroxyl groups from synthesis procedures. While not intrinsic to the this compound itself, these peaks provide information about the surface chemistry and hydration of the material.

Wavenumber Range (cm⁻¹)Assignment
600 - 900Characteristic Ni-Se complex bonding vibrations
~1389, ~2854, ~2926NiSe related vibration modes
~1630O-H bending vibration (adsorbed water)
~3340 - ~3458O-H stretching vibration (adsorbed water)

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments in this compound

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on bond distances, coordination number, and the identity of neighboring atoms.

XAS is particularly powerful for characterizing this compound materials, especially those that are amorphous or nanocrystalline. In-situ XAS studies are frequently employed to monitor the changes in the nickel centers during electrochemical reactions. These investigations have shown that under OER conditions, nickel selenide pre-catalysts undergo oxidation. XANES analysis of the Ni K-edge can track the changes in the average oxidation state of nickel as it transforms into the catalytically active nickel (oxy)hydroxide species.

The EXAFS region of the spectrum provides quantitative structural parameters. Analysis of EXAFS data can determine the precise Ni-Se and Ni-Ni bond distances and their coordination numbers in the pristine material. During in-situ studies, EXAFS fitting reveals the structural rearrangement, such as the replacement of selenium atoms with oxygen atoms in the local coordination sphere of nickel, providing a detailed picture of the catalyst's transformation. This information is critical for understanding the structure-activity relationships in these materials.

Morphological and Nanostructural Characterization of this compound

The morphology and nanostructure of this compound significantly influence its physical and chemical properties, including its catalytic activity and performance in energy storage devices. Electron microscopy and scanning probe microscopy are essential tools for this characterization.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphology and Elemental Mapping of this compound

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials at the micro- and nanoscale. For this compound, SEM studies have revealed a wide variety of morphologies depending on the synthesis method and conditions. These include nanoflakes, spherical nanoparticles, wire-like structures, and agglomerated grains. This morphological control is key to tuning the material's electrochemically active surface area.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. By analyzing the characteristic X-rays emitted from the sample under electron beam bombardment, EDX can identify the constituent elements and quantify their relative abundance. This is routinely used to confirm the presence of nickel and selenium and to determine the stoichiometry of the synthesized phase, such as NiSe, NiSe₂, or non-stoichiometric phases like Ni₀.₈₅Se.

EDX elemental mapping provides a visual representation of the spatial distribution of elements across the sample's surface. This technique is crucial for verifying the homogeneous distribution of nickel and selenium throughout the nanostructures, ensuring the uniformity of the material.

Nickel Selenide PhaseNi (Atomic %)Se (Atomic %)Source
NiSe~50~50
NiSe₂~33.3~66.7
Ni₀.₈₅Se--

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties of this compound

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface with nanoscale precision. Unlike electron microscopy, AFM can be operated in various environments, including ambient air and liquids.

In the characterization of this compound, AFM is used to obtain quantitative data on surface features such as grain size, film thickness, and surface roughness. For example, AFM analysis of as-grown NiSe thin films has been used to measure film thickness, with one study reporting a thickness of 11.3 nm and noting a smooth surface morphology. Quantifying surface roughness is important as it directly relates to the active surface area available for catalytic reactions.

Beyond topography, advanced AFM modes can probe local mechanical and electrical properties. Techniques like adhesion mapping can provide insights into the chemical nature of the surface, distinguishing between different material domains. While less commonly reported for this compound compared to SEM, AFM offers complementary, high-resolution quantitative surface data that is vital for understanding structure-property relationships in thin films and nanostructured materials.

Advanced Techniques for Investigating Defect Structures in this compound

Defect structures, including vacancies, doping, non-stoichiometry, and surface reconstructions, play a critical role in modulating the electronic structure and catalytic activity of this compound. Investigating these defects requires advanced characterization techniques that can probe subtle changes in atomic and electronic arrangements.

The existence of various stable, non-stoichiometric phases, such as Ni₀.₈₅Se and Ni₃Se₂, is a primary example of defect structures in this material system. The deviation from ideal stoichiometry inherently creates vacancies or interstitial defects in the crystal lattice, which can be identified through a combination of bulk techniques like X-ray Diffraction (XRD) and local elemental analysis from EDX.

Advanced operando techniques are particularly crucial for studying dynamic defects and structural transformations that occur under reaction conditions. As established, operando Raman and X-ray Absorption Spectroscopy (XAS) are used to monitor the phase and local coordination changes of nickel selenide during electrocatalysis. These methods reveal that the pristine material often contains surface defects that facilitate its transformation into the true active species, such as nickel oxyhydroxide. The charge transfer between nickel and selenium sites during these transformations, which can be inferred from theoretical calculations supported by spectroscopic data, is a key aspect of how defects influence electronic properties and enhance catalytic activity. Therefore, the study of defects in this compound is not limited to static imperfections but extends to the dynamic evolution of the material's structure in its functional environment.

Positron Annihilation Spectroscopy for Vacancy Defects in this compound

Positron Annihilation Spectroscopy (PAS) is a highly sensitive, non-destructive technique for probing open-volume defects such as vacancies, vacancy clusters, and dislocations in crystalline materials. The method relies on the introduction of positrons into a material, where they annihilate with electrons. The characteristics of the resulting annihilation radiation (gamma rays) provide detailed information about the electronic environment at the annihilation site.

When a positron is implanted into a solid, it thermalizes and diffuses through the lattice. If it encounters an open-volume defect, such as a vacancy, it can become trapped due to the absence of a repulsive, positively charged atomic nucleus. This trapping localizes the positron in a region of lower electron density, which increases its average lifetime before annihilation. By measuring the positron lifetime, one can deduce the size of the vacancy-type defects. For example, larger defects like vacancy clusters result in longer positron lifetimes.

In addition to lifetime measurements, the Doppler broadening of the annihilation radiation is analyzed. This provides information on the momentum distribution of the electrons with which the positrons annihilate. The shape of the Doppler-broadened peak is often characterized by the S-parameter (Shape parameter) and the W-parameter (Wing parameter). The S-parameter corresponds to annihilations with low-momentum valence electrons, which increases at vacancy sites. The W-parameter is associated with annihilations with high-momentum core electrons, which decreases when positrons are trapped in defects. The relationship between S and W parameters can be used to identify different types of defects.

While specific PAS studies on this compound are not prevalent in the literature, research on pure nickel and nickel-containing alloys demonstrates the technique's capability. In studies of submicrocrystalline nickel, PAS has been used to identify dislocation-type defects and vacancy clusters containing up to five vacancies. The technique has also been instrumental in observing the evolution and annealing of these defects at different temperatures.

Table 1: Illustrative PAS Data for Defects Identified in Submicrocrystalline Nickel

The following table, based on findings from studies on pure nickel, illustrates the type of data that Positron Annihilation Spectroscopy can provide. This data is not specific to this compound but serves as a representative example of the technique's application.

Defect TypeAssociated PAS SignatureTypical Positron Lifetime (ps)Change in S-parameterChange in W-parameter
Dislocation DefectsTrapping of positrons at dislocation lines~150-170IncreaseDecrease
MonovacanciesPositron trapping in a single atomic vacancy~170-190Significant IncreaseSignificant Decrease
Vacancy Clusters (~5 vacancies)Positron trapping in small vacancy agglomerates>200Very High IncreaseVery High Decrease
Low-Angle Grain BoundariesAnnihilation at defects within boundariesVariesModerate IncreaseModerate Decrease

Note: The values presented are illustrative and can vary based on material purity, microstructure, and experimental conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Defects in this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes species with one or more unpaired electrons. These paramagnetic centers can include free radicals, transition metal ions with incomplete electron shells (like Ni²⁺ in certain configurations), and point defects in a crystal lattice. EPR is a powerful tool for obtaining information about the electronic structure, local symmetry, and identity of paramagnetic defects.

The principle of EPR involves placing a sample in a strong, static magnetic field and irradiating it with a microwave-frequency electromagnetic field. The unpaired electrons have a magnetic moment (spin), which aligns either parallel or anti-parallel to the applied magnetic field, creating two distinct energy levels. The absorption of microwave radiation occurs when the energy of the microwaves matches the energy difference between these spin states, inducing a transition. This resonance condition is described by the fundamental EPR equation, hν = gμBB, where h is Planck's constant, ν is the microwave frequency, μB is the Bohr magneton, B is the magnetic field strength, and g is the g-factor.

The g-factor is a dimensionless quantity that is a key parameter obtained from an EPR spectrum. For a free electron, g is approximately 2.0023. In a material, the g-factor can deviate from this value due to interactions between the electron's spin and its local atomic environment. This makes the g-factor highly sensitive to the nature and symmetry of the paramagnetic center.

For nickel-based materials, EPR can be used to probe the oxidation state and coordination environment of nickel ions. While Ni²⁺ (d⁸ configuration) is often EPR-silent in perfectly octahedral or square planar symmetries in its ground state, it can become EPR-active in distorted geometries or different spin states. Paramagnetic defects in this compound could arise from nickel or selenium vacancies, interstitial atoms, or the presence of nickel ions in different oxidation states (e.g., Ni³⁺), each of which would produce a distinct EPR signal.

Although specific EPR studies on paramagnetic defects in this compound are not widely reported, analysis of Ni(II) ions in other crystalline hosts provides insight into the data that can be obtained. For instance, the EPR spectra of Ni(II) ions diluted in diamagnetic host crystals have been analyzed to determine spin Hamiltonian parameters, which describe the electronic spin system and its interaction with the environment.

Table 2: Representative EPR Spin Hamiltonian Parameters for Ni(II) Ions in Different Coordination Environments

This table presents example data from EPR studies on nickel-containing complexes to demonstrate the type of information yielded by the technique. This data is not from this compound but illustrates the parameters used to characterize paramagnetic nickel centers.

Host CompoundNickel Ion Symmetryg-factor (g)Zero-Field Splitting Parameter (D)Key Finding
Ni/Zn(pyrazole)₆(NO₃)₂Distorted Octahedralg ≈ 2.25D < hνTriplet spectrum observed, indicating a small zero-field splitting.
Ni/Mg(3-methylpyrazole)₆(ClO₄)₂Distorted Octahedralg ≈ 2.18D > hνComplex spectrum observed, indicating a large zero-field splitting.

Note: The parameters shown are representative and depend on the specific crystal field environment of the Ni(II) ion.

Theoretical and Computational Investigations of Nickel Subselenide

First-Principles Calculations for Electronic Structure of Nickel Subselenide

First-principles calculations, primarily based on Density Functional Theory (DFT), are widely employed to investigate the electronic structure of materials like this compound. These methods allow for the determination of properties such as band structure and density of states, which are essential for understanding the material's electrical and optical characteristics.

Density Functional Theory (DFT) Studies on Band Structure and Density of States of this compound

DFT studies are a cornerstone of theoretical investigations into the electronic properties of this compound. These calculations provide detailed information about how electron energy levels are distributed within the material (band structure) and the number of available states at each energy level (density of states). This information is critical for understanding phenomena like conductivity and catalytic activity.

While specific DFT studies solely focused on the band structure and density of states of bulk Ni₃Se₂ were not explicitly detailed in the search results, the application of DFT to similar nickel-based materials and related chalcogenides highlights its relevance. For instance, DFT simulations have been used to investigate the electronic properties, including band structure and density of states, of NiOOH and its doped species, providing insights into their catalytic activity acs.org. DFT calculations have also been performed to analyze the electronic states of various nanoribbons and nanodiscs formed from two-dimensional materials, demonstrating the capability of DFT to explore the electronic structure of complex systems researchgate.net. The methodology for performing such calculations, including the use of software packages like VASP and Quantum Espresso, and the application of approximations like GGA+U and LDA, is well-established in the study of transition metal compounds acs.orggatech.eduresearchgate.netresearchgate.net.

DFT calculations typically involve determining the ground state electron density and then deriving properties like band structure and density of states. The band structure illustrates the allowed energy levels for electrons as a function of their momentum, while the density of states indicates the number of electron states available at each energy level.

GW Approximation and Beyond-DFT Approaches for Electronic Correlations in this compound

While DFT is a powerful tool, it has limitations in accurately describing strongly correlated electron systems, where electron-electron interactions are significant. For such systems, approaches beyond standard DFT, such as the GW approximation and Dynamical Mean-Field Theory (DMFT), are necessary to obtain a more accurate description of the electronic structure and excitation spectra frontiersin.orgnih.gov.

The GW approximation, which calculates the electronic self-energy, provides a more accurate description of quasiparticle energies and can improve upon DFT's predictions for band gaps and bandwidths frontiersin.orgaps.org. Combining the GW approximation with DMFT offers a first-principles approach to study strongly correlated materials, addressing some of the conceptual problems inherent in conventional DFT+DMFT methods nih.gov. Although the search results did not provide specific studies applying the GW approximation or beyond-DFT methods directly to this compound, these techniques have been applied to nickel and other correlated systems to better understand their electronic properties and the effects of electron correlations nih.govaps.orgictp.it. The application of these advanced methods to this compound would be crucial for accurately capturing the effects of electron correlations, which are expected to be important in transition metal chalcogenides.

Lattice Dynamics and Phonon Dispersion Calculations for this compound

Lattice dynamics studies investigate the vibrational properties of a material, which are described by phonon dispersion curves. These curves show the relationship between the frequency of atomic vibrations and their wavevector. Understanding lattice dynamics is important for determining various material properties, including thermal conductivity, specific heat, and structural stability.

First-principles calculations, often based on DFT, can be used to compute phonon dispersion curves and vibrational frequencies gatech.eduuclouvain.be. This involves calculating the forces on atoms when they are slightly displaced from their equilibrium positions and using this information to construct the dynamical matrix, whose eigenvalues give the phonon frequencies gatech.eduuclouvain.be.

While direct studies on the lattice dynamics and phonon dispersion of this compound were not prominently featured in the search results, related studies on nickel and nickel sulfides demonstrate the applicability of these methods. For example, first-principles calculations have been used to study the electronic and vibrational properties of several nickel sulfides, including heazlewoodite (Ni₃S₂), which has a structure similar to Ni₃Se₂ gatech.eduresearchgate.net. These studies involved optimizing lattice parameters and calculating vibrational frequencies at the Γ point gatech.edu. Lattice dynamics calculations have also been performed for nickel, comparing DFT and DFT+U approaches to understand the influence of electronic correlations and magnetic ordering on phonon estimations arxiv.org. These examples suggest that similar computational approaches can be applied to investigate the lattice dynamics of this compound, providing insights into its vibrational modes and their contributions to material properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound Systems

Molecular Dynamics (MD) simulations are powerful tools for investigating the time-dependent behavior of atoms and molecules in a system. These simulations solve Newton's equations of motion for each atom, allowing researchers to observe dynamic processes, such as diffusion, phase transitions, and interactions at interfaces.

MD simulations can provide insights into the dynamic behavior of this compound systems at various temperatures and pressures. While specific MD studies solely focused on this compound were not extensively found, MD simulations have been widely used to study the dynamic behavior of nickel-based systems and other materials. Examples include MD simulations of nickel-based superalloys to understand dislocation-precipitate interactions during tensile deformation mdpi.com, studies on the effect of graphene on nickel surface relaxation mdpi.com, and investigations of nickel-catalyzed reactions brunel.ac.uk. These studies highlight the capability of MD simulations to model complex dynamic processes involving nickel atoms and their interactions with other species or interfaces.

Applying MD simulations to this compound could involve studying its thermal stability, diffusion of atoms within the structure, or its interaction with surrounding environments, particularly in applications like catalysis or electrochemistry. The choice of appropriate interatomic potentials is crucial for the accuracy of MD simulations mdpi.com.

Computational Modeling of Surface and Interfacial Phenomena in this compound

Computational modeling is essential for understanding the properties and behavior of surfaces and interfaces involving this compound. Surfaces and interfaces often have different atomic and electronic structures compared to the bulk material, leading to unique chemical and physical properties.

Computational studies of surface and interfacial phenomena can involve various techniques, including DFT calculations to determine surface energies and adsorption properties, and MD simulations to study surface reconstruction and interactions with adsorbates mdpi.comrsc.org. For this compound, computational modeling of its surfaces and interfaces would be particularly relevant for understanding its performance in applications like catalysis and electrocatalysis, where surface reactions play a key role acs.orgresearchgate.net.

Studies on other nickel-based materials provide examples of how computational modeling is applied to investigate surface phenomena. DFT simulations have been used to study water adsorption on Ni(OH)₂ surfaces to understand water-Ni(OH)₂ interactions acs.org. Molecular dynamics simulations have been employed to study the effect of graphene deposition on nickel surfaces, analyzing surface relaxation and reconstruction mdpi.com. Computational predictions of interfacial tension and surface tension in liquid alloys and at water-vacuum interfaces also demonstrate the capabilities of modeling techniques in understanding interfacial phenomena rsc.orgresearchgate.netrsc.org. Applying these computational approaches to this compound surfaces and interfaces would provide valuable insights into surface stability, reactivity, and interactions with other species.

Theoretical Predictions of Thermodynamic Stability and Phase Transitions in this compound Systems

Theoretical predictions of thermodynamic stability and phase transitions are crucial for understanding the conditions under which this compound is stable and how it might transform into other phases. These predictions are typically based on calculating the free energy of different phases as a function of temperature, pressure, and composition.

First-principles calculations, particularly DFT, can be used to calculate the formation energies of different compounds and structures, which are then used to construct phase diagrams and predict thermodynamic stability osti.govmdpi.comrsc.org. The convex hull construction is a common method used to identify thermodynamically stable phases within a given chemical system osti.gov.

While specific theoretical predictions for the thermodynamic stability and phase transitions of this compound were not extensively found, the methodology is well-established for other materials, including other nickel-containing systems. DFT has been used to investigate the structural, mechanical, thermodynamic, and electronic properties of binary Ni-Y compounds, including their formation enthalpies and dynamic stability based on phonon dispersions rsc.org. Theoretical assessments of thermodynamic stability in nanocrystalline metallic alloys also highlight the use of computational methods to predict stability against grain growth, phase separation, and intermetallic compound formation mdpi.com. Furthermore, thermodynamic analysis of phase transformations occurring during reduction roasting of nickel laterite demonstrates the application of thermodynamic modeling to nickel-containing systems researchgate.net. These examples indicate that similar theoretical approaches can be applied to predict the thermodynamic stability and potential phase transitions of this compound under various conditions.

Surface Chemistry and Interfacial Phenomena of Nickel Subselenide

Surface Reconstruction and Termination Studies on Nickel Subselenide

Surface reconstruction and termination refer to the rearrangement of atoms on the surface of a crystal and the specific atomic layer exposed, respectively. These factors significantly impact the surface energy and the availability of active sites. While direct studies specifically detailing the surface reconstruction and termination of bulk Ni₃Se₂ are less prevalent in the provided search results compared to related nickel chalcogenides like Ni₃S₂ or NiSe₂, the principles observed in these related materials offer valuable insights.

Studies on Ni₃S₂, for instance, highlight that surface reconstruction is an important step in improving performance in applications like the oxygen evolution reaction (OER). nih.gov Under alkaline OER conditions, Ni₃S₂ is prone to transform into nickel oxides and (oxy)hydroxides, indicating a surface restructuring process. nih.gov This reconstruction can involve the leaching of exposed sulfur atoms and the incorporation of oxygen from the electrolyte, altering the coordination environment and enhancing activity. nih.gov

For NiSe₂, theoretical studies using density functional theory (DFT) have investigated the structure and electronic properties of nanoribbons, showing that depending on the crystallography and atomic composition of the edges, different terminations can occur. acs.org Edge reconstruction is observed in some cases, while other terminations are stable. acs.org Hydrogen passivation can also influence the surface structure and electronic properties. acs.org

Although specific data tables on Ni₃Se₂ surface reconstruction and termination from the search results are limited, the research on analogous nickel chalcogenides suggests that Ni₃Se₂ surfaces are likely dynamic and can undergo reconstruction depending on the crystallographic plane exposed and the chemical environment. Theoretical calculations, such as those using DFT on slab models, are powerful tools for predicting stable surface terminations and understanding reconstruction mechanisms in materials like Ni₃Se₂. rsc.orgqueensu.ca The (001) surface of Ni₃Se₂ has been a subject of computational study in the context of hydrogen adsorption. rsc.org

Adsorption and Desorption Processes on this compound Surfaces

Adsorption and desorption of species on the surface of this compound are fundamental to its function in catalytic and electrochemical processes. The interaction strength between the surface and adsorbed molecules or ions dictates reaction pathways and kinetics.

In the context of the hydrogen evolution reaction (HER), the adsorption and desorption of hydrogen intermediates (H) on Ni₃Se₂ surfaces are crucial steps. rsc.orgsci-hub.se Theoretical calculations, such as DFT, are used to determine the Gibbs free energy of hydrogen adsorption (ΔGH) on Ni₃Se₂ surfaces. rsc.orgbohrium.com A value of ΔGH* close to zero indicates optimal hydrogen adsorption and dissociation ability, which is desirable for efficient HER catalysts. rsc.org Studies on NiSe/Ni₃Se₂ heterostructures have shown that the near-zero ΔGH* value for the combined structure suggests optimal adsorption and dissociation ability for H*. rsc.org

The desorption of reaction intermediates is also critical for catalytic performance. For example, in OER, the desorption of oxygen species (like O* or OH) is important. queensu.carsc.org Studies on related nickel chalcogenides like NiSe₂ suggest that SeO desorption can be a competing reaction during OER, influenced by the electronic structure of intermediates. queensu.ca Enhancing the desorption of intermediates, such as OH and H*, can boost HER kinetics. rsc.org

Modulating the adsorption-desorption properties of reactant species on the surface is considered crucial for optimizing the electrocatalytic activity of transition metal-based materials. bohrium.com This can be achieved through strategies like dual anion co-modulation in heterostructured electrocatalysts. bohrium.com

Investigation of Heterogeneous Interfaces Involving this compound

The formation of heterogeneous interfaces between this compound and other materials is a widely explored strategy to enhance its properties for various applications, particularly in electrocatalysis and energy storage. These interfaces can lead to synergistic effects that improve catalytic activity, charge transfer, and stability.

Heterostructures involving Ni₃Se₂, such as NiSe/Ni₃Se₂, have demonstrated enhanced performance in applications like the hydrogen evolution reaction. rsc.orgnih.gov The interface in these heterostructures can offer abundant interfacial Ni-Se bonding, facilitating efficient interfacial charge transfer. rsc.org The presence of heterovalent Ni cations can also create a built-in electric field that further enhances performance. rsc.org

The construction of heterogeneous interfaces is a key strategy for designing high-performance electrocatalysts, as interfacial interactions can lead to charge redistribution, modulate the adsorption and desorption kinetics of reaction intermediates, and improve electrical conductivity. tandfonline.comresearchgate.netrsc.org

Electronic Structure at this compound Surfaces and Interfaces

The electronic structure at the surface and interfaces of this compound is fundamental to understanding its chemical reactivity and physical properties. The arrangement of electron energy levels and the distribution of charge density at these locations govern interactions with adsorbates and charge transport across interfaces.

Bulk Ni₃Se₂ is reported to have a band gap of 0.00 eV, indicating metallic character according to the Materials Project database. materialsproject.orgmaterialsproject.org The metallic conductivity of Ni₃Se₂ is attributed to the presence of Ni-Ni bonds. rsc.org

At surfaces, the electronic structure can differ from the bulk due to changes in coordination environment and surface reconstruction. For example, theoretical calculations on NiSe₂ nanoribbons show that edge states and the density of broken bonds at the surface can influence the electronic structure and stability. acs.org Surface termination can also lead to termination-dependent surface electronic reconstruction. aps.org

At heterogeneous interfaces involving Ni₃Se₂, the electronic structure is significantly modulated. In NiSe/Ni₃Se₂ heterojunctions, a built-in electric field can form due to the difference in work functions between NiSe and Ni₃Se₂. rsc.org Ni₃Se₂ has a lower work function than NiSe, leading to spontaneous electron transfer from Ni₃Se₂ to NiSe. rsc.org This built-in electric field facilitates unidirectional interfacial charge transfer, enhancing electrocatalytic activity. rsc.org

DFT calculations are widely used to investigate the electronic structure at interfaces, including charge density differences and the modulation of electron density upon the formation of a heterojunction. bohrium.comrsc.org These calculations can reveal electron enrichment or depletion at the interface, providing insights into the nature of interfacial bonding and charge transfer. rsc.org Doping elements, such as Fe in NiSe/Ni₃Se₂ heterojunctions, can further regulate the electronic structure, influencing carrier density and intrinsic conductivity. bohrium.com The optimization of the electronic structure at the surface and interface is a key factor in enhancing the catalytic activity and stability of this compound-based materials. acs.orgresearchgate.net

Mechanistic Studies and Reaction Kinetics Involving Nickel Subselenide

Elucidation of Reaction Pathways on Nickel Subselenide Catalytic Sites

Understanding the specific steps involved in catalytic reactions on this compound surfaces is key to designing more efficient catalysts. Research indicates that the catalytic activity of nickel selenides, including this compound, is closely linked to the synergistic interactions between nickel and selenium. mdpi.com These interactions can tune the electronic structure and enhance catalytic efficiency. mdpi.com

For instance, in the context of the oxygen evolution reaction (OER), this compound (Ni₃Se₂), a metal-rich nickel selenide (B1212193), has been investigated as a potential electrocatalyst under alkaline conditions. researchgate.netresearchgate.netrsc.org Its structure, similar to the sulfur mineral heazlewoodite, contains metal-metal bonding, which is believed to contribute to its electrocatalytic activity. researchgate.netresearchgate.netrsc.org Studies on nickel-based catalysts, including selenides, for reactions like the methanol (B129727) oxidation reaction (MOR) suggest that the introduction of other elements, such as cobalt or iron, can facilitate the transformation of nickel species and enhance methanol adsorption and charge transfer. mdpi.com

The specific reaction pathways can vary depending on the reaction and the exact composition and structure of the nickel selenide. Density Functional Theory (DFT) calculations have been employed to gain insights into these pathways, for example, optimizing methanol adsorption on different nickel selenide surfaces, including Ni₃Se₄. mdpi.com

In-situ and Operando Spectroscopic Investigations of this compound Reaction Mechanisms

In-situ and operando spectroscopic techniques are powerful tools for probing the dynamic changes occurring on the catalyst surface during a reaction, providing direct evidence of reaction intermediates and active species. While direct in-situ or operando studies specifically on this compound (Ni₃Se₂) are less frequently reported compared to other nickel selenides like NiSe₂ or general nickel-based catalysts, the principles and techniques applied to similar materials are relevant.

Operando X-ray absorption fine structure (XAFS) spectroscopy, for example, has been used to study the mechanism of other nickel-containing catalysts, revealing changes in valence states and local structure during reactions like OER. researchgate.netchimia.ch These studies can help identify the "real active phase" of the catalyst under operating conditions, which may differ significantly from the as-prepared material. chimia.ch Similarly, in-situ X-ray absorption spectroscopy (XAS) has been used to understand the dynamic evolution of active sites in other nickel-based electrocatalysts. marquette.edu

Techniques like operando electrochemical impedance spectroscopy (EIS) and in-situ Raman spectroscopy have been applied to track electrochemical processes and the evolution of catalysts during reactions like methanol electrooxidation on nickel boride/nickel heterostructures, providing insights into intermediate species and reaction mechanisms. nih.gov These spectroscopic methods, when applied to this compound, can offer valuable information about the surface species formed and transformed during catalytic cycles.

Kinetic Modeling of Processes Mediated by this compound

While specific detailed kinetic models solely focused on this compound are not extensively highlighted in the provided search results, the general approaches used for other nickel catalysts are applicable. Mechanistic kinetic models based on theories like Langmuir chemisorption have been employed to study reaction kinetics over nickel-based catalysts, determining kinetic parameters such as pre-exponential factors and activation energies. mdpi.comutm.my

The complexity of kinetic modeling for catalytic processes on surfaces like this compound involves considering the interaction of reactants and products with active sites and their effect on adsorption and desorption. mdpi.com Global optimization algorithms are often used to determine kinetic parameters from experimental data. mdpi.com

Role of Defects and Surface Sites in this compound Reactivity

Surface defects and specific surface sites play a critical role in the catalytic activity of materials by providing unique coordination environments and electronic properties that can stabilize reaction intermediates and lower activation energies. For nickel selenides, including potentially this compound, defect engineering techniques have gained attention as a way to increase reactive sites without altering the chemical composition. researchgate.net

Studies on other nickel-based catalysts have shown that the arrangement of active sites on the surface can enhance catalytic activity and facilitate processes like electron transfer. encyclopedia.pubnih.gov Defects can influence the adsorption of molecules and the breaking of chemical bonds. encyclopedia.pub For example, in nickel silicide nanowires, defects have been shown to influence metal diffusion and silicide formation dynamics. nih.gov

While direct studies on the role of specific defects in this compound reactivity are not prominently featured, research on related nickel selenides suggests that factors like selenium vacancies and the presence of other elements can influence the electronic structure and catalytic performance. researchgate.net The creation of defects can lead to enhanced electrocatalytic activity. researchgate.net

Charge Transfer Dynamics at this compound Interfaces

Efficient charge transfer at the interface between the catalyst and the reactant or support is crucial for many catalytic processes, particularly in electrocatalysis. Nickel selenides are recognized for their excellent electrical conductivity, which is beneficial for electron transport. mdpi.com The synergistic interactions between nickel and selenium are reported to improve electron transport properties and reduce charge transfer resistance. mdpi.com

In electrocatalytic applications, such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), the charge transfer resistance (Rct) at the electrode-electrolyte interface is a key parameter indicating the efficiency of electron transfer. nih.govnih.govmdpi.com Lower Rct values are associated with better charge transfer and enhanced catalytic performance. nih.govnih.govmdpi.com Heterostructures involving nickel selenides, such as NiSe/Ni₃Se₂, have been shown to exhibit low charge transfer resistance, which is beneficial for high-rate catalytic performances. nih.gov

Research Applications of Nickel Subselenide in Advanced Materials and Systems

Electrocatalytic Applications of Nickel Subselenide

Nickel selenides have emerged as promising and cost-effective electrocatalysts, particularly in alkaline media, for key reactions involved in electrochemical water splitting and fuel cells. mdpi.comkthmcollege.ac.inrsc.org Their electrocatalytic activity is influenced by their specific electronic structure, high electrical conductivity, and the synergistic interactions between nickel and selenium. mdpi.comrsc.org Different stoichiometries of nickel selenide (B1212193) exhibit phase-dependent electrocatalytic performance. cityu.edu.hkrsc.org

Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) Electrocatalysis by this compound

Nickel subselenides, including NiSe, NiSe₂, and Ni₃Se₂, have shown significant activity as electrocatalysts for both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER), the two half-reactions involved in electrochemical water splitting. mdpi.comcityu.edu.hkrsc.orgcambridge.orgrsc.org The efficiency of water electrolysis is often limited by the sluggish kinetics of the OER. rsc.orgrsc.org Non-precious metal catalysts based on earth-abundant elements are actively being researched to replace expensive noble metal catalysts like RuO₂ and IrO₂ for OER and Pt for HER. kthmcollege.ac.inrsc.orgrsc.orgresearchgate.netbeilstein-journals.org Nickel selenides are considered promising alternatives due to their favorable properties. mdpi.comkthmcollege.ac.inrsc.org

Research has demonstrated that the electrocatalytic performance of nickel selenides in HER and OER is highly dependent on their stoichiometry and crystal structure. cityu.edu.hkrsc.org For instance, studies have shown that NiSe₂, NiSe, and Ni₃Se₂ synthesized on nickel foam exhibit phase-dependent HER and OER activity. cityu.edu.hkrsc.org Typically, NiSe₂ has demonstrated superior activity for both HER and OER compared to NiSe and Ni₃Se₂. cityu.edu.hk The activity order for HER has been reported as NiSe₂ > NiSe > Ni₃Se₂. cityu.edu.hk

Metal-rich this compound, specifically Ni₃Se₂, has been investigated as an OER electrocatalyst in alkaline conditions, showing performance comparable to or even exceeding that of some transition metal oxide-based electrocatalysts. researchgate.netrsc.orgscispace.comresearchgate.net Ni₃Se₂, with a structure similar to heazlewoodite, contains metal-metal bonding which is believed to contribute to its activity. researchgate.netrsc.orgscispace.com Ni₃Se₂ films grown by electrodeposition have shown low overpotentials for O₂ evolution. researchgate.netrsc.orgscispace.com Annealing of these films in an inert atmosphere can further enhance their catalytic efficiency. researchgate.netrsc.orgresearchgate.net

Various strategies have been employed to enhance the HER and OER performance of nickel selenides, including nanostructuring, heteroatom doping, and forming heterojunctions with other materials. cambridge.orgrsc.orgresearchgate.netrsc.orgbohrium.com For example, electrochemical etching has been shown to improve the bifunctional electrocatalytic activity of Ni₃Se₂ films through surface nanostructuring, resulting in lower overpotentials for both OER and HER. cambridge.org The creation of defects through strategies like anion substitution can also enrich active sites and enhance electrocatalytic activity. researchgate.net

Hybrid structures combining nickel selenides with other materials, such as cobalt sulfides or molybdenum selenides, have also been developed to leverage synergistic effects for improved water splitting performance. bohrium.comresearchgate.netnih.gov For instance, a 3D hybrid electrocatalyst of Co₉S₈ nanosheets anchored on Ni₃Se₂ nanosheets has shown superior electrocatalytic activity for water reduction. researchgate.netnih.gov

Here is a table summarizing some reported electrocatalytic performance data for nickel selenides in HER and OER:

MaterialReactionElectrolyteCurrent Density (mA cm⁻²)Overpotential (mV)Tafel Slope (mV dec⁻¹)Reference
Ni₃Se₂OERAlkaline1029097.1 kthmcollege.ac.inresearchgate.netrsc.orgresearchgate.net
Electrochemically etched Ni₃Se₂OER1 M NaOH10190- cambridge.org
Electrochemically etched Ni₃Se₂HERAlkaline10234230.4 cambridge.org
NiSe₂HERAlkaline10104- rsc.org
NiSe₂OERAlkaline20279- rsc.org
Fe-doped NiSe/Ni₃Se₂ heterojunctionHER1.0 M KOH10144- bohrium.com
Fe-doped NiSe/Ni₃Se₂ heterojunctionOER1.0 M KOH10200- bohrium.com
Fe₇.₄%-NiSe nanorod/nanosheet arrayOERAlkaline50231- rsc.org
Fe₇.₄%-NiSe nanorod/nanosheet arrayHERAlkaline10163- rsc.org
Mo-Ni-Se@NFHERAlkaline1011385.7 bohrium.com
S-substituted Ni₃Se₄ (Optimized)OER1.0 M KOH1027564 researchgate.net
NiSe₂@CNTOERAlkaline1026082.5 rsc.org
NiSe₂/rGOHER1.0 mol/L KOH1015856 hep.com.cn
Optimized NiSe₂ (Pulse Electrodeposition)HERAlkaline1044- x-mol.com
Optimized NiSe₂ (Pulse Electrodeposition)OERAlkaline10235- x-mol.com

Oxygen Reduction Reaction (ORR) Electrocatalysis by this compound

While the research on nickel subselenides for the Oxygen Reduction Reaction (ORR) is less extensive compared to HER and OER, some studies suggest their potential in this area, particularly in the context of fuel cells. The ORR is a critical reaction occurring at the cathode of fuel cells. jhu.edu Noble metals like platinum are currently the benchmark catalysts for ORR, but their high cost and scarcity necessitate the development of more affordable alternatives. beilstein-journals.org

Electrocatalytic Applications in Fuel Cells and Electrolyzers Utilizing this compound

Nickel subselenides are being explored for their application in electrochemical devices such as fuel cells and electrolyzers, primarily as electrocatalysts for the key reactions involved, namely HER, OER, and potentially ORR. scispace.comacs.orgresearchgate.net The development of efficient and cost-effective electrocatalysts is crucial for the widespread adoption of these technologies for clean energy generation and storage. mdpi.comrsc.orgrsc.org

While the search results primarily focus on water splitting, the involvement of HER and ORR in fuel cells suggests the potential for nickel selenides in these devices as well. Efficient catalysts for ORR are essential for the cathode of fuel cells, while HER catalysts can be relevant for certain fuel cell types or for hydrogen production to supply fuel cells. jhu.edu The research on nickel selenides as HER and OER catalysts lays a foundation for their potential application in integrated energy systems like regenerative fuel cells.

Photocatalytic Research Involving this compound

Photocatalysis involves the use of light to drive chemical reactions, and semiconductor materials are often employed as photocatalysts. While nickel selenides are primarily known for their metallic or semi-metallic character, some research explores their potential in photocatalytic and photoelectrochemical applications, often in combination with other light-absorbing materials. wikipedia.orghep.com.cn

Photoelectrochemical Water Splitting with this compound Photoanodes/Photocathodes

Photoelectrochemical (PEC) water splitting combines photocatalysis and electrochemistry to produce hydrogen from water using sunlight as the energy source. researchgate.netnih.govresearchgate.netrsc.org In a PEC cell, a photoelectrode (photoanode or photocathode) absorbs light and generates electron-hole pairs, which then drive the water splitting reactions. rsc.org

Research has investigated the use of nickel selenides, often in hybrid structures, as components of photoelectrodes for PEC water splitting. researchgate.netnih.govhoghimwei.com For instance, a 3D hybrid electrode constructed from Co₉S₈ nanosheets on Ni₃Se₂ nanosheets on a graphene foil has been explored for sunlight-driven water splitting when integrated with a macroporous silicon photocathode. researchgate.netnih.gov This indicates that nickel subselenides can play a role in enhancing the performance of photoelectrochemical devices, potentially by facilitating charge transfer or providing catalytic active sites.

Another study explored the pseudomorphic transformation of Prussian blue analogues into defective nickel iron selenides for enhanced electrochemical and photoelectrochemical water splitting. hoghimwei.com This suggests that mixed metal selenides, including those containing this compound phases, can be designed for PEC applications.

While the provided search results highlight the use of nickel selenides in hybrid photoelectrodes, further research is needed to fully understand their intrinsic photocatalytic properties and their specific role as photoanodes or photocathodes in PEC water splitting systems.

Energy Storage Research Applications of this compound

This compound and other nickel-based selenides are being investigated as promising electrode materials for electrochemical energy storage devices like supercapacitors and rechargeable batteries due to their favorable electrochemical activity, good conductivity, and versatile chemical configurations nih.govrsc.orgresearchgate.netfrontiersin.orgmdpi.com.

Supercapacitive Performance Investigations of this compound Electrodes

Research highlights the potential of this compound and related nickel selenides as electrode materials for high-performance supercapacitors, including hybrid battery-supercapacitor devices nih.govrsc.orgfrontiersin.org. These materials exhibit pseudocapacitive behavior, which involves fast and reversible redox reactions that contribute to their energy storage capabilities mdpi.comnih.gov.

Studies on bimetallic nickel cobalt selenide particles, such as Ni₀.₉₅Co₂.₀₅Se₄, have shown high specific capacities and superior rate performance when used as supercapacitor electrodes. For instance, an optimal Ni₀.₉₅Co₂.₀₅Se₄ sample demonstrated a high capacity of 1038.75 F g⁻¹ at 1 A g⁻¹ and retained 97.8% of its original capacity at 4 A g⁻¹. nih.govrsc.org Asymmetric supercapacitor devices fabricated with Ni₀.₉₅Co₂.₀₅Se₄ as the positive electrode and activated carbon as the negative electrode have achieved significant energy and power densities. One such device exhibited an energy density of 37.22 W h kg⁻¹ and a power density of 800.90 W kg⁻¹, maintaining excellent stability over numerous cycles nih.govrsc.org.

Other investigations have explored different nickel selenide compositions and structures for supercapacitor applications. For example, a nanowire material with a sea urchin-like structure, composed of Ni₀.₅Co₀.₅Se₂, showed a capacitance of 524 C/g at 1 A/g and retained 91% of its initial capacity after 3,500 cycles. frontiersin.org A supercapacitor assembled with this material and reduced graphene oxide achieved a maximum energy density of 37.5 Wh/kg and a maximum power density of 22.2 kW/kg, with stability exceeding 10,000 cycles. frontiersin.org Another study involving electrodeposited NiFe₂Se₄ on nickel foam as a binder-free electrode for asymmetric supercapacitors reported an energy density of 45.6 Wh/kg at a power density of 800 W/kg, with the energy density increasing to 101.4% of the initial value after 1,000 cycles. frontiersin.org

The performance of nickel sulfide-based electrodes, which share similarities with selenides, also provides relevant insights. Wrinkle-shaped nickel sulfide (B99878) grown on three-dimensional nickel foam as a binder-free electrode demonstrated a specific capacitance of 770 Fg⁻¹ at 1 Ag⁻¹, with over 92.67% capacitance retention after 2200 cycles. mdpi.com

These findings indicate that this compound and related nickel selenides are promising materials for supercapacitor applications, with their performance being influenced by factors such as composition, morphology, and integration with conductive substrates.

Anode and Cathode Material Research for Rechargeable Batteries Utilizing this compound

Nickel-based materials, including nickel selenides, are being researched for their potential as electrode materials in rechargeable batteries, such as lithium-ion and sodium-ion batteries. researchgate.netnickelinstitute.orgnickelinstitute.org High-nickel content is a key aspect in the development of next-generation battery cathodes due to its contribution to higher energy density and greater storage capacity. nickelinstitute.orgnickelinstitute.orgmdpi.comnickelinstitute.org

Research into macrophage-like NiSe₂–C@Ni nanofoams has explored their potential as high-performance anode materials for lithium-ion batteries. researchgate.net While the search results primarily discuss NiSe₂ in this context, they highlight the broader interest in nickel selenides for battery applications. Another study investigated Ni₃Se₂ as a potential oxygen evolution electrocatalyst, a process relevant to some battery chemistries. researchgate.netscispace.comresearchgate.netmst.eduacs.org

The development of nickel-rich layered oxides, such as LiNiₓFeᵧAl₂O₂ and LiNi₀.₈Co₀.₁Mn₀.₁O₂, is a significant area of research for high-energy lithium-ion battery cathodes. nickelinstitute.orgmdpi.comrsc.org Although these are oxides, the focus on high nickel content underscores the relevance of nickel-based compounds, including selenides, in battery research. Challenges in nickel-rich cathodes include thermal stability and capacity retention, which researchers are addressing through strategies like bulk doping and surface stabilization techniques. nickelinstitute.orgmdpi.comrsc.org

While direct research on this compound (Ni₃Se₂) specifically as an anode or cathode material in isolation is less prevalent in the provided results compared to other nickel selenides or nickel oxides/sulfides, the broader context of nickel-based materials for battery applications suggests its potential is being explored or is an area for future investigation. The unique metal-rich structure of Ni₃Se₂ could offer distinct electrochemical properties for battery electrodes.

Sensing and Detection Research with this compound

Nickel selenides, including this compound, are being explored for their applications in sensing and detection, leveraging their electrical and electrochemical properties. researchgate.netresearchgate.netjourcc.com

Gas Sensing Capabilities of this compound Materials

Research indicates that nickel-based materials, including nickel oxysulfide and nickel-decorated structures, show potential for gas sensing applications. While direct studies on this compound (Ni₃Se₂) for gas sensing are not explicitly detailed in the provided results, related nickel compounds offer insights into the potential mechanisms and capabilities.

Nickel oxysulfide micro-flowers have been investigated as room-temperature reversible gas sensors, demonstrating a response to hydrogen gas. mdpi.com The material showed a fully recoverable dynamic response with increasing hydrogen concentration, reaching a response factor of approximately 3.24% in 1% H₂. mdpi.com The response and recovery times were estimated to be around 20 minutes and 33 minutes, respectively. mdpi.com This suggests that nickel-chalcogenide compounds can exhibit gas sensing properties based on changes in their electrical resistance upon exposure to target gases.

Nickel-decorated black phosphorus has also been studied for its room-temperature chemiresistive gas sensing capabilities, particularly for detecting NO₂. cnr.itnih.gov The nickel decoration was found to improve the ambient stability of black phosphorus and enhance its sensing performance. cnr.itnih.gov This highlights the role of nickel in facilitating interactions with gas molecules.

The conductivity of sensing materials can be improved by incorporating elements like selenium. researchgate.net The synergistic effects between different selenides can also enhance electrocatalytic performance, which is relevant for some sensing mechanisms. researchgate.net These findings suggest that this compound, with its nickel and selenium content, could potentially exhibit gas sensing capabilities, possibly through resistance changes or electrocatalytic reactions with target gases.

Biosensing and Chemical Sensing Research Utilizing this compound

Nickel selenides have shown promise in electrochemical sensing applications for detecting various chemical and biological species. researchgate.netresearchgate.netnih.gov

NiSe₂-graphene oxide nanocomposites have been explored for the electrochemical detection of carbamazepine. researchgate.net The nanocomposite-modified electrode exhibited an irreversible oxidation peak for carbamazepine, indicating its sensing capability. researchgate.net

Another area of research is the development of non-enzymatic glucose biosensors utilizing nickel selenides. researchgate.netnih.govresearchgate.net For instance, NiSe₂ films synthesized on cellulose (B213188) paper have been demonstrated as disposable electrochemical glucose sensors. nih.gov This NiSe₂-based sensor was effective in detecting glucose in bio-mimicking samples, including artificial blood serum and urine, showing a linear range of 0.1-1 mM, a fast response time (3.9 s), a low detection limit (24.8 ± 0.1 μM), and high sensitivity (0.25 A M⁻¹ cm⁻²). nih.gov The sensor also exhibited selectivity towards glucose in the presence of common interferences. nih.gov

Furthermore, Ni₃Se₄/rGO composites have been investigated for the electrochemical detection of 4-nitrophenol (B140041) (4-NP). researchgate.net The Ni₃Se₄/rGO/ITO electrode showed favorable properties for 4-NP detection, with a linear relationship between the reduction peak current and 4-NP concentration over a wide range and a low detection limit. researchgate.net

These studies demonstrate the potential of nickel selenides, including different stoichiometric ratios, for developing sensitive and selective electrochemical sensors and biosensors. The incorporation of nickel selenide into composite structures with materials like graphene oxide or reduced graphene oxide appears to enhance their sensing performance. researchgate.netresearchgate.net

Advanced Concepts and Future Directions in Nickel Subselenide Research

Integration of Nickel Subselenide in Heterostructures and Composites

Integrating this compound with other materials to form heterostructures and composites is a significant area of research aimed at leveraging synergistic effects for enhanced performance in various applications researchgate.net. This approach combines the desirable properties of this compound, such as its electrical conductivity and catalytic activity, with the unique characteristics of other materials like carbon nanotubes (CNTs), metal oxides, or other chalcogenides researchgate.netmdpi.com.

For instance, nanocomposites of nickel selenides (including NiSe, NiSe₂, and Ni₃Se₂) with multiwalled carbon nanotubes (MWCNTs) have been explored as electrocatalysts for the oxygen evolution reaction (OER) researchgate.net. The addition of MWCNTs provides abundant nucleation sites, leading to smaller NiSe particle sizes (around 10 nm) and improved dispersion researchgate.net. This enhanced morphology and conductivity facilitate electron transmission and electrolyte penetration, leading to improved catalytic activity and stability researchgate.net. A NiSe/MWCNTs nanocomposite demonstrated an overpotential of 336 mV to reach a current density of 10 mA/cm² and a Tafel slope of 78 mV/dec in 1 M KOH, which is noted as being close to the performance of state-of-the-art RuO₂ catalysts researchgate.net.

Heterostructured core@shell nanowires, such as Ni₁₋₂ₓMoₓSe@NH₄NiPO₄·6H₂O–MoOₓ grown on nickel foam, represent another avenue for enhancing catalytic performance in water splitting rsc.org. The strong electronic interactions between the core and shell materials, combined with the properties of the nickel-based oxysalt shell, can lower the adsorption energy of water splitting intermediates, thereby improving catalytic activity for both the hydrogen evolution reaction (HER) and OER rsc.org. Such heterostructures have achieved low overpotentials of 31 mV for HER and 205 mV for OER at 10 mA cm⁻² in alkaline media, demonstrating excellent long-term durability rsc.org.

The rational design of heterostructure electrocatalysts is emerging as a promising strategy to enhance OER activity, stability, and catalytic efficiency by combining materials with complementary properties researchgate.net.

Size-Dependent Phenomena and Quantum Confinement Effects in Nanostructured this compound

As the dimensions of materials are reduced to the nanoscale, their properties can deviate significantly from their bulk counterparts due to size-dependent phenomena and quantum confinement effects scirp.orgresearchgate.netnjse.org.ng. In nanostructured this compound, controlling size and morphology offers a pathway to tune its electronic, optical, and catalytic properties researchgate.net.

Quantum confinement occurs when the size of a semiconductor nanoparticle becomes comparable to or smaller than the exciton (B1674681) Bohr radius, typically in the range of 1 to 10 nm jpionline.org. This confinement restricts the motion of electrons and holes, leading to discrete energy levels and a size-dependent band gap njse.org.ngjpionline.org. As particle size decreases, the energy band gap generally increases, causing a blue shift in emitted light for semiconductor quantum dots researchgate.netnjse.org.ngjpionline.org. While research on quantum confinement in this compound specifically is less extensively reported compared to other semiconductor quantum dots like ZnS or CdS, the principles are applicable to this compound nanostructures as their dimensions approach the quantum confinement regime scirp.orgmdpi.com.

Studies on other nickel-based nanomaterials, such as ultrathin NiO films, have shown a "blue" shift in the energy band gap with decreasing film thickness (down to 1 nm), which is attributed to quantum confinement effects mdpi.com. This suggests that similar size-dependent tuning of the band gap and related properties could be achievable in this compound nanostructures by precisely controlling their dimensions during synthesis researchgate.net.

The ability to tune properties based on size and shape highlights the importance of controlled synthesis methods for producing this compound nanostructures with tailored characteristics for specific applications scirp.org.

Rational Design Principles for Enhanced this compound Performance

Rational design principles are crucial for developing this compound materials with optimized performance for target applications, particularly in electrocatalysis and energy storage researchgate.netresearchgate.net. This involves understanding the fundamental relationships between the material's composition, structure, morphology, and its functional properties.

Key design principles for enhancing the performance of this compound often involve:

Compositional Tuning: Adjusting the Ni:Se ratio to control the specific nickel selenide (B1212193) phase (e.g., NiSe, NiSe₂, Ni₃Se₂) as different phases exhibit varying catalytic activities researchgate.net. For instance, NiSe has shown higher activity compared to NiSe₂ and Ni₃Se₂ for the oxygen evolution reaction in some studies researchgate.net.

Morphology Control: Synthesizing this compound with specific nanostructures (e.g., nanoparticles, nanosheets, nanowires) to maximize the number of active sites, improve mass transport, and enhance electrical conductivity researchgate.netresearchgate.net.

Heterostructure Engineering: Creating interfaces between this compound and other materials to induce synergistic effects, enhance charge transfer, and improve stability researchgate.netrsc.orgresearchgate.net.

Elemental Doping: Introducing other elements into the this compound lattice to modify its electronic structure and catalytic activity researchgate.net.

Defect Engineering: Controlling the presence and concentration of defects, such as selenium vacancies, which can act as active sites for catalytic reactions.

Rational design is supported by a deeper understanding of the dynamic electronic and structural changes that occur under operating conditions, particularly in electrocatalytic processes acs.org. Techniques like operando spectroscopy and computational modeling help elucidate transformations, redox changes, intermediate adsorption, and phase transitions, guiding the rational design of improved materials acs.org.

Emerging Synthesis Strategies for Novel this compound Morphologies

The development of novel synthesis strategies is essential for controlling the phase, morphology, size, and structure of this compound, which in turn dictates its properties and performance researchgate.netresearchgate.net. Beyond traditional methods like solid-state reactions, solvothermal, and hydrothermal processes, researchers are exploring new approaches to achieve precise control over the material's architecture researchgate.net.

Emerging synthesis strategies aim to produce this compound with novel morphologies, such as:

Nanoflake Arrays: In situ selenization techniques have been used to synthesize NiSe-Ni₀.₈₅Se heterostructure nanoflake arrays, demonstrating enhanced electrocatalytic performance researchgate.net.

Honeycomb Nanorods: Unique structures like Ni₃S₂@NiCo LDH/NF nanorods with honeycomb nanosheets have been successfully constructed, showcasing improved hydrogen evolution reaction activity acs.org. While this example is a sulfide (B99878), similar hierarchical and complex morphologies are being explored for selenides.

Mesoporous Structures: Preparation of mesoporous Ni₀.₈₅Se microspheres has been reported for applications in dye-sensitized solar cells researchgate.net.

Techniques like electrodeposition, chemical bath deposition, chemical vapor deposition, and colloidal synthesis are being refined and adapted for the controlled synthesis of various nickel selenide phases and morphologies researchgate.net. Factors such as pH, precursor type and ratio, reaction time, and temperature are critical parameters that are carefully controlled in these emerging strategies to tune the resulting this compound structure and properties researchgate.net.

Multiscale Modeling and Simulation for Complex this compound Systems

Multiscale modeling and simulation play a vital role in understanding the behavior of complex this compound systems, bridging different length and time scales to provide insights that are difficult to obtain solely through experimental methods jhu.eduresearchgate.netnih.gov. These computational approaches can help predict material properties, understand reaction mechanisms, and guide the rational design of new materials.

Multiscale modeling involves connecting models that describe phenomena at different scales, from the atomic or electronic level (e.g., using Density Functional Theory - DFT) to the mesoscale and macroscopic scale (e.g., using Finite Element Analysis - FEA) jhu.eduresearchgate.net. For this compound, this can involve:

Electronic Structure Calculations: DFT can be used to study the electronic properties, defect formation energies, and adsorption energies of reactants on the surface of different nickel selenide phases acs.org.

Molecular Dynamics (MD) Simulations: MD can simulate the dynamic behavior of atoms and molecules, providing insights into surface reconstructions, diffusion processes, and interactions with electrolytes researchgate.net.

Kinetic Monte Carlo (KMC) Simulations: KMC can model reaction pathways and kinetics on the material surface, helping to understand catalytic mechanisms.

By integrating these different scales, multiscale modeling can provide a comprehensive understanding of how the atomic-level structure and electronic properties influence the macroscopic performance of this compound in devices like electrocatalysts or supercapacitors researchgate.net. This predictive capability accelerates the discovery and optimization of new this compound materials.

Exploration of New Application Frontiers for this compound

Beyond established applications in areas like electrocatalysis for water splitting and supercapacitors, researchers are actively exploring new frontiers for this compound, leveraging its tunable properties.

Potential new application areas include:

Solar Cells: Nickel selenides have shown promise as materials for solar cells researchgate.net.

Urea (B33335) Conversion and Glucose Sensing: Nickel selenides have been investigated for applications in urea conversion and glucose sensing researchgate.net.

Lithium-ion Batteries: Some nickel selenide phases, like Ni₆Se₅, are being explored for high-performance hybrid supercapacitor and Li-ion battery applications researchgate.net.

Magnetorheology: Composites incorporating metallic nickel and conducting polymers like polypyrrole are being studied for magnetorheological applications, suggesting potential for nickel selenides in similar areas where magnetic properties are relevant mdpi.com.

Thermoelectric Devices: The thermoelectric properties of nickel selenides could lead to their use in converting heat energy into electrical energy or vice versa nih.gov.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing nickel subselenide with controlled stoichiometry?

  • Methodological Answer : Synthesis requires precise control of precursor ratios (e.g., Ni:Se molar ratios), reaction temperature (typically 150–300°C), and reducing agents (e.g., hydrazine or NaBH₄). Use inert atmospheres (e.g., argon) to prevent oxidation. Post-synthesis, characterize via X-ray diffraction (XRD) to confirm crystallinity and energy-dispersive X-ray spectroscopy (EDX) for stoichiometric validation. Reproducibility hinges on documenting reaction time, solvent choice (e.g., ethylene glycol), and purification steps .

Q. How can researchers optimize the characterization of this compound’s structural and electronic properties?

  • Methodological Answer : Combine XRD for phase identification, transmission electron microscopy (TEM) for morphology, and X-ray photoelectron spectroscopy (XPS) for oxidation states. For electronic properties, employ UV-Vis-NIR spectroscopy for bandgap analysis and Hall effect measurements for carrier mobility. Cross-validate data with computational methods like density functional theory (DFT) to reconcile experimental and theoretical results .

Q. What experimental protocols ensure reliable measurement of this compound’s catalytic activity?

  • Methodological Answer : Design electrochemical experiments (e.g., hydrogen evolution reaction (HER)) using a three-electrode system. Control variables include electrolyte pH, catalyst loading, and scan rates. Normalize activity by electrochemically active surface area (ECSA) via cyclic voltammetry. Include control experiments with Pt/C benchmarks and report overpotential, Tafel slopes, and stability over 1,000 cycles .

Advanced Research Questions

Q. How can contradictions in reported magnetic properties of this compound be resolved?

  • Methodological Answer : Systematically vary synthesis conditions (e.g., annealing temperature, dopants) and employ superconducting quantum interference device (SQUID) magnetometry. Correlate magnetic behavior with defects/vacancies via positron annihilation spectroscopy. Publish raw data and experimental parameters (e.g., field strength, temperature ramps) to enable meta-analyses .

Q. What strategies address discrepancies in bandgap values derived from experimental and computational studies?

  • Methodological Answer : Use hybrid functionals (e.g., HSE06) in DFT to improve bandgap accuracy. Experimentally, perform diffuse reflectance spectroscopy (DRS) with Kubelka-Munk transformations. Report sample purity (via inductively coupled plasma mass spectrometry (ICP-MS)) and surface defects (via scanning tunneling microscopy (STM)) to contextualize variations .

Q. How should researchers design experiments to probe the mechanistic role of this compound in photocatalysis?

  • Methodological Answer : Use in-situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate species during reactions. Perform transient absorption spectroscopy to study charge carrier dynamics. Compare activity under UV vs. visible light and quantify radical formation via electron paramagnetic resonance (EPR). Validate mechanisms with isotopic labeling (e.g., D₂O vs. H₂O) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing heterogeneous catalytic data in this compound studies?

  • Methodological Answer : Apply linear regression to correlate activity with surface area/defect density. Use ANOVA to assess significance of synthesis variables (e.g., temperature, precursor type). For error analysis, report standard deviations across triplicate experiments and use Bland-Altman plots for method comparisons .

Q. How can machine learning enhance the prediction of this compound’s optoelectronic properties?

  • Methodological Answer : Train neural networks on datasets combining synthesis parameters (e.g., solvent, temperature) and properties (e.g., bandgap, conductivity). Use Shapley additive explanations (SHAP) to identify critical variables. Validate models with leave-one-out cross-validation and compare predictions against experimental benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.